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Linezolid Dimer

Cat. No.: B601330
CAS No.: 908143-04-4
M. Wt: 615.62
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Description

Contextualization within the Oxazolidinone Chemical Class

Linezolid (B1675486) is a prominent member of the oxazolidinone class of antibiotics, a synthetic group of antimicrobial agents. pharmaffiliates.comwikipedia.orgnih.gov This class is distinguished by its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at a very early stage. wikipedia.orgnih.govdrugbank.com Specifically, oxazolidinones bind to the 50S ribosomal subunit of bacteria, preventing the formation of the initiation complex necessary for protein synthesis. nih.govdrugbank.com The oxazolidinone ring is the core pharmacophore responsible for this antibacterial activity. wikipedia.orgnih.gov Linezolid Dimer, being a derivative of Linezolid, inherently belongs to this chemical class, sharing the fundamental oxazolidinone scaffold. nih.govlgcstandards.comsimsonpharma.com

Historical Context of Linezolid and Dimer Discovery in Research

The antimicrobial properties of oxazolidinones were first recognized by researchers at E.I. DuPont de Nemours in the late 1970s. wikipedia.org However, it was scientists at Pharmacia & Upjohn (now part of Pfizer) in the 1990s who extensively researched this class, leading to the discovery of Linezolid. wikipedia.orgnih.gov Linezolid was approved for clinical use in 2000, becoming the first commercially available oxazolidinone antibiotic. wikipedia.orgrsc.org

The discovery of this compound is intrinsically linked to the development and manufacturing of Linezolid. It has been identified as a process-related impurity. synthinkchemicals.comamazonaws.com The formation of such dimers can occur during the synthesis of the active pharmaceutical ingredient (API). amazonaws.com Specifically, during the final acetylation step in one of the synthesis routes for Linezolid, any remaining free amine can react with the newly formed Linezolid to create a dimer. amazonaws.com

Nomenclatural and Structural Definition of this compound

The precise identification of a chemical compound relies on its systematic nomenclature and a clear understanding of its molecular structure.

This compound is known by several synonyms in scientific literature and chemical catalogs. These include Bis-Linezolid and Linezolid Impurity D. synthinkchemicals.compharmaffiliates.comglppharmastandards.com Its formal chemical name is N,N-bis[[(5S)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide. lgcstandards.comsimsonpharma.compharmaffiliates.com

Identifier Information
CAS Number 908143-04-4 lgcstandards.comsimsonpharma.comsynthinkchemicals.compharmaffiliates.comglppharmastandards.com
Molecular Formula C30H35F2N5O7 lgcstandards.comsimsonpharma.comsynthinkchemicals.compharmaffiliates.comglppharmastandards.com
Molecular Weight 615.62 g/mol lgcstandards.comsimsonpharma.compharmaffiliates.com
Synonyms Bis-Linezolid, Linezolid Impurity D synthinkchemicals.compharmaffiliates.comglppharmastandards.com

The molecular architecture of this compound is characterized by two Linezolid molecules linked together. Each Linezolid unit consists of a central oxazolidinone ring. wikipedia.org Attached to this ring are a fluorophenyl morpholine (B109124) group and an acetamide-containing side chain. In the dimer, these two Linezolid units are joined through a common nitrogen atom of the acetamide (B32628) group. simsonpharma.com This results in a larger, more complex molecule with a molecular formula of C30H35F2N5O7 and a molecular weight of 615.62 g/mol . lgcstandards.comsimsonpharma.compharmaffiliates.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H35F2N5O7 B601330 Linezolid Dimer CAS No. 908143-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F2N5O7/c1-20(38)35(16-23-18-36(29(39)43-23)21-2-4-27(25(31)14-21)33-6-10-41-11-7-33)17-24-19-37(30(40)44-24)22-3-5-28(26(32)15-22)34-8-12-42-13-9-34/h2-5,14-15,23-24H,6-13,16-19H2,1H3/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYMHNDGSFJVMU-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)CC4CN(C(=O)O4)C5=CC(=C(C=C5)N6CCOCC6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)C[C@H]4CN(C(=O)O4)C5=CC(=C(C=C5)N6CCOCC6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35F2N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730799
Record name N,N-Bis({(5S)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908143-04-4
Record name N,N-Bis({(5S)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic and Formation Pathways of Linezolid Dimer

Elucidation of Dimerization Mechanisms

The dimerization of linezolid (B1675486) can occur during its synthesis, particularly in the final steps. The primary mechanism involves the reaction of linezolid with unreacted amine intermediates present in the reaction mixture.

Mechanisms of Formation during Linezolid Synthesis

The formation of the linezolid dimer, also referred to as bis-linezolid, is a notable impurity that can arise during the synthesis of linezolid. One of the key steps where dimerization occurs is during the final acetylation of the amine precursor to form the linezolid API. amazonaws.com If any free amine of the linezolid precursor is still present, it can react with the newly formed linezolid molecule. amazonaws.com This reaction leads to a dimeric structure, which, upon acetylation, results in the formation of bis-linezolid. amazonaws.com This impurity has been identified in various synthetic processes and is a critical parameter to control during manufacturing. pharmtech.com

Role of Intermediates in Dimer Formation

The presence of specific reactive intermediates is a direct cause of dimer formation. The key intermediate implicated in the formation of the this compound is the amine precursor, (5S)-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]amine. amazonaws.comgoogle.com During the final acetylation step to produce linezolid, any remaining unreacted amine can act as a nucleophile and attack a molecule of the already formed linezolid, leading to the dimer. amazonaws.com The concentration of this amine intermediate at the point of acetylation is therefore a critical factor influencing the level of dimer impurity.

Another important intermediate in some synthetic routes is the carbamate, which is a common process-related impurity across different synthetic strategies. amazonaws.com While not directly forming the dimer, its presence indicates the complexity of the reaction mixture and the potential for side reactions.

Influence of Reaction Conditions on Dimerization

The conditions under which the final steps of linezolid synthesis are carried out have a significant impact on the extent of dimer formation. Factors such as the reaction temperature, the choice of reagents, and the stoichiometry of the reactants can all influence the level of the dimer impurity. For instance, the use of certain bases and the rate of addition of the acetylating agent can affect the concentration of the unreacted amine precursor at any given time, thereby influencing the rate of dimerization.

In one described method, the conversion of the azide (B81097) intermediate to the amine precursor, followed by acetylation, was shown to produce bis-linezolid as a by-product. google.com The reaction conditions, including the use of triethylamine (B128534) and the dropwise addition of acetic anhydride, were noted. google.com The formation of bis-linezolid was observed, highlighting the need for careful control of the reaction parameters to minimize this impurity. google.com

Targeted Chemical Synthesis of this compound and Analogues

While often considered an impurity, the targeted synthesis of the this compound and its analogues can be valuable for analytical purposes, such as for use as a reference standard in impurity profiling of linezolid drug products.

Methodologies for Controlled Dimer Formation

The controlled synthesis of the this compound can be achieved by intentionally reacting the linezolid amine precursor with a suitable derivative of linezolid under controlled conditions. For instance, reacting the amine precursor with a linezolid molecule that has a leaving group at the acetyl position could facilitate the dimerization reaction.

While specific, detailed methodologies for the targeted synthesis of the this compound are not extensively published in readily available literature, the general principles of organic synthesis would suggest that reacting the linezolid amine precursor with a suitable electrophilic partner derived from linezolid would be a viable approach.

Yield Optimization and Byproduct Analysis

In the context of minimizing dimer formation during linezolid synthesis, significant effort is dedicated to yield optimization of the desired API and thorough analysis of byproducts. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for monitoring the purity of linezolid and quantifying impurities like the dimer. google.com

Process optimization to reduce the formation of bis-linezolid has been a focus of research. For example, processes have been developed to produce linezolid with a very low content of the R-enantiomer and bis-linezolid, often without the need for complex purification methods like chromatography. google.com One such process reported obtaining linezolid with no detectable traces of bis-linezolid, indicating a concentration of not more than 0.01% (w/w). google.com This was achieved through careful control of the reaction converting the amine intermediate to linezolid. google.com

The analysis of byproducts is crucial for ensuring the quality of the final drug substance. The presence of impurities can arise from various sources, including unreacted starting materials, byproducts of the main reaction, and degradation products. google.com For linezolid, besides the dimer, other potential process-related impurities are also monitored. pharmtech.com

Investigation of Formation as a Process-Related Chemical Impurity

The synthesis of Linezolid, a complex multi-step process, can inadvertently lead to the formation of various process-related impurities. These are chemical substances that are not the intended final active pharmaceutical ingredient (API) but are generated from side reactions, unreacted intermediates, or subsequent reactions of the API during the manufacturing process. daicelpharmastandards.com Among these, the this compound, also referred to as bis-linezolid, has been identified as a significant process-related impurity. pharmtech.comunifiedpatents.com The presence and quantity of such impurities are critical quality attributes that must be carefully controlled to ensure the purity and consistency of the final drug product.

Research findings indicate that the formation of the this compound is intrinsically linked to the final stages of a common synthetic route for Linezolid. amazonaws.comlgcstandards.com Specifically, the dimer is generated during the final acetylation step, which converts the key amine intermediate into the Linezolid API. amazonaws.com

The primary mechanism involves the reaction between two key molecules present in the reaction mixture:

Linezolid Amine Intermediate: This is the precursor molecule, (S)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]amine, which is intended to be acetylated. google.com

Linezolid API: The newly formed Linezolid molecule.

During this final synthesis step, any remaining unreacted Linezolid amine can act as a nucleophile and react in situ with a molecule of the newly formed Linezolid API. This reaction leads to a dimerization, which, upon subsequent acetylation, forms the final bis-linezolid impurity structure. amazonaws.comlgcstandards.com A U.S. patent publication noted that when the Linezolid amine intermediate is produced via hydrogenation and then acetylated, undesirably high levels of the bis-linezolid impurity can be formed in the final product. google.com This highlights how specific process conditions can influence the impurity profile. The formation of this and other impurities often necessitates complex purification steps, such as column chromatography, to produce Linezolid of sufficient purity for pharmaceutical use. google.com

The following table summarizes the key components involved in the formation of this impurity.

Table 1: Key Molecules in the Formation of this compound
Role in Reaction Compound Name Chemical Name / Description Significance
Reactant 1 Linezolid Amine (S)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]amine The key unreacted intermediate that initiates the dimerization. amazonaws.comgoogle.com
Reactant 2 Linezolid (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl) phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide The newly formed API that reacts with the amine intermediate. daicelpharmastandards.comamazonaws.com
Final Impurity This compound (bis-linezolid) (S)-N-(3-fluoro-4-morpholinophenyl)-N-(3-(N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamido)propyl)acetamide The resulting dimeric process-related impurity. amazonaws.comclearsynth.com

The investigation of Linezolid's impurity profile is a standard part of pharmaceutical development. Research studies have identified and characterized numerous process-related impurities besides the dimer. These impurities are typically detected using high-performance liquid chromatography (HPLC) and isolated for structural elucidation via spectroscopic techniques like NMR and mass spectrometry. nih.gov For example, two other process impurities, an acetate (B1210297) and a chloride derivative of Linezolid, were detected at levels ranging from 0.05% to 0.1% in the bulk drug. nih.gov The formation of impurities like the this compound is dependent on the specific synthetic route employed, with some patented processes being noted for their potential to form this particular compound. pharmtech.com

The table below lists some of the process-related impurities that have been identified in the synthesis of Linezolid, illustrating the complexity of controlling the final product's purity.

Table 2: Examples of Process-Related Impurities in Linezolid Synthesis

Impurity Name Formation Note / Type Reference
This compound (bis-linezolid) Formed during the final acetylation step from the reaction of Linezolid amine and Linezolid API. pharmtech.comamazonaws.comlgcstandards.com
Linezolid Amine An unreacted key intermediate from the penultimate synthesis step. lgcstandards.com
(S)-N-[[-(3-(3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl] acetate Process-related impurity detected in bulk drug. nih.gov
(S)-N-[[-(3-(3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl] chloride Process-related impurity formed from substitution of a hydroxy group. amazonaws.comnih.gov

Advanced Structural Characterization of Linezolid Dimer

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is the cornerstone of molecular structure elucidation, offering non-destructive methods to probe the chemical environment of atoms and the connectivity between them. For a molecule such as Linezolid (B1675486) Dimer, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for unambiguous identification and characterization.

While specific experimental data for Linezolid Dimer is not widely published in publicly accessible literature, the principles of these techniques allow for a thorough understanding of how its structure is confirmed. Chemical suppliers who synthesize this compound as a reference standard confirm its structure using these methods and typically provide detailed data upon purchase. synthinkchemicals.comsynthinkchemicals.comglppharmastandards.com

General Properties of this compound

Property Value Source(s)
Chemical Name N,N-bis[[(5S)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide glppharmastandards.com
Alternate Name Linezolid Impurity D pharmaffiliates.compharmaffiliates.com
CAS Number 908143-04-4 pharmaffiliates.com
Molecular Formula C30H35F2N5O7 pharmaffiliates.com

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, various NMR experiments would be used to piece together its intricate structure.

Proton NMR (¹H NMR) spectroscopy would provide critical information on the number and types of hydrogen atoms in the this compound molecule. By analyzing the chemical shift (δ), integration, and multiplicity (splitting pattern) of the signals, the precise arrangement of protons can be determined.

Expected Signals: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the fluorophenyl rings, the protons of the two morpholine (B109124) rings, the protons on the oxazolidinone rings, and the protons of the central acetamide (B32628) group.

Structural Insights: The splitting patterns would reveal proton-proton coupling, confirming the connectivity of adjacent atoms. For instance, the signals for the CH and CH₂ groups within the oxazolidinone rings would exhibit characteristic splitting, confirming their relative positions. The integration of the signals would correspond to the number of protons in each unique chemical environment, verifying the dimeric nature of the compound.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.

Expected Signals: A ¹³C NMR spectrum would display a multitude of signals corresponding to the carbonyl carbons of the oxazolidinone and acetamide groups, the aromatic carbons of the fluorophenyl rings (with characteristic splitting due to fluorine coupling), the carbons of the morpholine and oxazolidinone rings, and the methyl carbon of the acetamide group.

Structural Insights: The chemical shifts of the carbon signals would indicate their chemical environment (e.g., carbonyl, aromatic, aliphatic), confirming the presence of the key functional groups. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups, further solidifying the structural assignment.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, providing a clear roadmap of the proton connectivity within each monomeric unit of the dimer.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These 2D experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would link each proton signal to its attached carbon, allowing for the unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different functional groups, such as linking the protons on the methyl groups to the carbonyl carbon of the acetamide, and connecting the different ring systems together, thus confirming the dimeric structure.

While solution-state NMR is most common for structural elucidation, solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. Although specific ssNMR studies on this compound are not publicly documented, studies on the parent Linezolid have demonstrated the power of this technique. nih.gov For this compound, ssNMR could be used to:

Study polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have different physical properties.

Characterize the molecular conformation and packing within the crystal lattice.

Investigate molecular dynamics in the solid state, such as the movement of the morpholine rings. nih.gov

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Ion Peak: In a mass spectrum of this compound, the molecular ion peak ([M+H]⁺ in positive ion mode) would be expected at an m/z value corresponding to its molecular weight (615.63 g/mol ) plus the mass of a proton, i.e., approximately m/z 616.6. The accurate mass measurement from a high-resolution mass spectrometer (HRMS) would confirm the elemental composition (C30H35F2N5O7).

Fragmentation Pattern: The molecule would then be fragmented, and the m/z of the resulting fragments would be measured. Analysis of these fragments provides a molecular fingerprint and confirms the structure. Expected fragmentation would likely involve the cleavage of the bond linking the two monomeric units and characteristic fragmentation of the Linezolid core structure, including the oxazolidinone and morpholine rings. Tandem mass spectrometry (MS/MS) experiments would be used to isolate the molecular ion and fragment it further, providing more detailed structural information and confirming the connectivity of the molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the precise molecular weight and elemental composition of a compound. For the Linezolid monomer, the molecular formula is C16H20FN3O4, with a corresponding monoisotopic mass of 337.1438 g/mol . In a hypothetical this compound, the molecular formula would be C32H40F2N6O8, leading to a theoretical exact mass of approximately 674.2876 g/mol .

HRMS analysis, often coupled with liquid chromatography (LC-MS/MS), provides high-accuracy mass measurements that can confirm the elemental composition. nih.gov The detection of an ion with a mass-to-charge ratio (m/z) corresponding to [C32H40F2N6O8+H]+ would be strong evidence for the presence of a this compound.

Table 1: Theoretical HRMS Data for Linezolid Monomer and Dimer

Compound Molecular Formula Monoisotopic Mass ( g/mol ) Theoretical m/z [M+H]+
Linezolid Monomer C16H20FN3O4 337.1438 338.1511
Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of ionized molecules, providing valuable structural information. The fragmentation of the Linezolid monomer has been well-documented. Common ion transitions observed in multiple reaction monitoring (MRM) for the monomer include m/z 338.01 → 296.03. frontiersin.org This fragmentation corresponds to the loss of the N-acetyl group and subsequent rearrangements.

The fragmentation pattern of a this compound would be highly dependent on the nature of the linkage between the two monomer units.

Covalently-Linked Dimer: If the dimer is linked by a covalent bond, fragmentation would likely occur at the weakest bonds. This could involve the cleavage of the dimer linkage itself, potentially yielding a fragment ion corresponding to the Linezolid monomer (m/z 338.0). Other fragmentation pathways similar to the monomer would also be expected.

Non-Covalently-Linked Dimer: If the dimer exists as a non-covalent complex (e.g., through hydrogen bonding), collision-induced dissociation (CID) in the mass spectrometer would likely cause the dimer to dissociate into its constituent monomers. The resulting spectrum would be dominated by the fragmentation pattern of the Linezolid monomer.

The analysis of the daughter ions produced from the fragmentation of the dimer's precursor ion provides a fingerprint that helps to elucidate the specific connectivity and structure of the dimeric entity. chemguide.co.uktutorchase.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. These techniques are highly sensitive to the chemical environment of functional groups and are invaluable for identifying compounds and studying intermolecular interactions. rjptonline.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, revealing the presence of specific functional groups. The FT-IR spectrum of Linezolid shows characteristic peaks corresponding to its molecular structure. researchgate.net Dimerization, particularly through hydrogen bonding involving the N-H or C=O groups, would be expected to cause noticeable shifts in the positions and shapes of these characteristic bands. For instance, the involvement of the N-H group in hydrogen bonding typically leads to a broadening and red-shifting (lower wavenumber) of its stretching vibration. nih.gov

Table 2: Key FT-IR Vibrational Frequencies for Linezolid

Wavenumber (cm⁻¹) Assignment Reference
3363 Aromatic N-H stretching researchgate.net
3055 Aromatic C-H stretching researchgate.net
1747 Ester C=O stretching researchgate.net
1143 Aromatic C-H out-of-plane bending researchgate.net
Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. The FT-Raman spectra of different crystalline forms of Linezolid have been reported, showing distinct peaks that can be used for characterization. google.com Similar to FT-IR, changes in the crystal packing or the formation of intermolecular hydrogen bonds in a dimer would alter the vibrational modes, leading to shifts in the Raman spectrum. soton.ac.uk This makes FT-Raman a valuable tool for distinguishing between different solid-state forms, including potential dimeric structures. nih.gov

Table 3: Characteristic FT-Raman Peaks for a Crystalline Form of Linezolid

Wavenumber (cm⁻¹) Reference
2996 google.com
2942 google.com
1037 google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. The Linezolid monomer exhibits a characteristic maximum absorbance (λmax) at approximately 251 nm in various solvents. ijpcbs.comscilit.comresearchgate.net This absorption is due to the π → π* transitions within the aromatic chromophore of the molecule.

The formation of a dimer can influence the electronic environment of the chromophore. Intermolecular interactions in a dimer can lead to:

Bathochromic Shift (Red Shift): A shift of the λmax to a longer wavelength.

Hypsochromic Shift (Blue Shift): A shift of the λmax to a shorter wavelength.

Hyperchromic or Hypochromic Effects: An increase or decrease in the molar absorptivity (intensity) of the absorption band, respectively.

Observing a shift in the λmax from 251 nm or a significant change in absorbance intensity could indicate the presence of a this compound. chemistryjournal.net

X-ray Crystallography of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. wikipedia.org Several studies have characterized the crystal structures of different polymorphic forms of Linezolid using X-ray powder diffraction (PXRD). researchgate.netresearchgate.net These studies reveal how Linezolid molecules pack in the crystal lattice.

The crystallographic analysis of a this compound would provide unambiguous proof of its existence and precise structural details. This analysis would reveal:

The exact connectivity between the two monomer units if it is a covalent dimer.

The specific intermolecular interactions, such as hydrogen bonds (e.g., between the N-H group of one molecule and the oxazolidinone oxygen of another), that hold the dimer together in a non-covalent arrangement.

Detailed bond lengths, bond angles, and conformational data for the entire dimeric structure.

While crystal structures for various forms of monomeric Linezolid have been established, a specific crystallographic study detailing a this compound would be necessary to fully confirm and describe its solid-state architecture.

Stereochemical Investigations of Linezolid Dimer

Chiral Recognition and Isomeric Forms

Chiral recognition, a fundamental principle in stereochemistry, governs the interaction between chiral molecules. nih.gov In the context of the Linezolid (B1675486) Dimer, this principle is crucial for understanding the formation and separation of its various isomeric forms. The Linezolid molecule itself possesses a chiral center at the C5 position of the oxazolidinone ring, which must be in the (S)-conformation for its antibacterial activity. researchgate.net

The dimerization process can result in multiple stereoisomers, depending on the chirality of the parent Linezolid molecules and the nature of the linkage. The most commonly cited Linezolid Dimer is N,N-bis{[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl] methyl]} acetamide (B32628). simsonpharma.comglppharmastandards.com This structure implies that two (S)-Linezolid molecules are linked together.

The presence of chiral centers leads to the existence of different isomers, including enantiomers and diastereomers. For instance, Linezolid has an (R)-isomer, which is considered a chiral impurity. simsonpharma.comresearchgate.net The dimerization of a racemic mixture of Linezolid could theoretically lead to the formation of homochiral dimers ((S,S) and (R,R)) and a heterochiral dimer ((R,S)). The specific synthetic route and reaction conditions will dictate the isomeric composition of the resulting this compound.

The separation and identification of these isomers often rely on chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC), which utilizes a chiral stationary phase to differentiate between enantiomers. researchgate.net

Table 1: Key Isomeric Forms Related to this compound

Compound NameCAS NumberMolecular FormulaChirality Note
This compound908143-04-4C30H35F2N5O7Typically derived from (S)-Linezolid. simsonpharma.comalentris.org
Linezolid (S)-Isomer165800-03-3C16H20FN3O4The active pharmaceutical ingredient.
Linezolid (R)-Isomer872992-20-6C16H20FN3O4A chiral impurity of Linezolid. simsonpharma.com
Linezolid N-Desacetyl DimerNAC28H33F2N5O6A related dimer impurity. synzeal.com

Absolute Configuration Determination

Determining the absolute configuration, the precise three-dimensional arrangement of atoms at a chiral center, is essential for unequivocally defining a stereoisomer. taylorandfrancis.com For the this compound, this involves confirming the stereochemistry at the C5 positions of both oxazolidinone rings.

X-ray crystallography is a powerful technique for determining the absolute configuration of crystalline compounds. taylorandfrancis.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, revealing the exact spatial orientation of each atom. While specific crystallographic data for the this compound is not widely published, this method remains the gold standard for such determinations.

Spectroscopic techniques, particularly chiroptical methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are also invaluable for assigning absolute configurations. google.comresearchgate.net These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental spectra with those predicted from quantum chemical calculations for a known configuration, the absolute stereochemistry can be deduced. researchgate.net For instance, studies on Linezolid polymorphs have demonstrated the utility of solid-phase ECD and VCD in distinguishing between different crystalline forms and, by extension, confirming conformational features. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can also be employed to elucidate the absolute configuration of chiral molecules.

Conformational Analysis and Dynamics

Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The this compound, with its multiple rotatable bonds, can adopt various conformations that influence its physical and chemical properties.

The flexibility of the this compound is primarily associated with the linker connecting the two Linezolid units and the orientation of the substituents on the oxazolidinone and phenyl rings. The morpholine (B109124) ring, for example, can exist in different chair or boat conformations. researchgate.net

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the conformational landscape of molecules like the this compound. nih.govomicsdi.org These methods can predict the most stable conformations and the energy barriers between them. Studies on Linezolid itself have shown that the molecule can exist in different conformations, and these conformational preferences can be influenced by its environment, such as in different crystal polymorphs. acs.org

Understanding the conformational dynamics is important as it can impact how the this compound interacts with its environment, including its solubility, crystal packing, and chromatographic behavior.

In Vitro Biological Activity Profiling of Linezolid Dimer

Evaluation of Potential Antimicrobial Activity

The antimicrobial potential of a hypothetical Linezolid (B1675486) Dimer would be benchmarked against its well-characterized monomer. The core activity of linezolid lies in its ability to inhibit bacterial protein synthesis, a mechanism that could be altered by dimerization. patsnap.comdrugbank.com

Assessment of Inhibitory Effects against Microbial Strains (e.g., Gram-Positive Bacteria) (Hypothetical, based on monomer activity and other dimers)

Linezolid is potent against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). patsnap.comnih.gov It achieves this by binding to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in protein synthesis. drugbank.comnih.gov

The effect of dimerization on this activity is not straightforward and can vary significantly. In some cases, dimerization of antibiotics has led to enhanced antimicrobial potency. pnas.orgmdpi.com For instance, certain vancomycin (B549263) dimers show potent activity against resistant bacteria. pnas.org Similarly, some novel oxazolidinone dimers have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. scienceopen.com This enhancement can be attributed to factors like increased binding affinity for the target site or novel mechanisms of action.

Conversely, dimerization can also lead to a decrease or complete loss of antimicrobial activity. researchgate.netnih.gov This could occur if the dimerization sterically hinders the molecule from binding to its target on the ribosome. The larger size of the dimer might prevent it from effectively entering the bacterial cell or reaching the ribosomal binding pocket. For example, dimerization of the antibacterial enzyme lysostaphin (B13392391) resulted in a considerable reduction in its activity. nih.gov

Given these possibilities, a hypothetical assessment of a Linezolid Dimer would necessitate determining its Minimum Inhibitory Concentrations (MICs) against key Gram-positive pathogens.

Comparative Analysis with Linezolid Monomer Activity

A comparative analysis would be essential to understand the impact of dimerization. This would involve testing the dimer and monomer side-by-side against the same panel of bacterial strains.

Studies on other antibiotic dimers provide a framework for what might be observed. Dimerization of a peptide antibiotic, KR-12, significantly enhanced its activity against P. aeruginosa and S. aureus by 8 to 16-fold compared to the monomer. frontiersin.org In contrast, another study on a different antimicrobial peptide, Ctx-Ha, found that dimerization decreased its ability to inhibit bacterial growth. researchgate.net

For a this compound, if the two linezolid units are linked in a way that preserves or enhances the critical structural features required for ribosomal binding, an increase in activity could be hypothesized. The presence of two binding moieties might increase the avidity for the ribosomal target. However, if the linkage distorts the conformation of the oxazolidinone core or blocks access to the binding site, a decrease in activity would be expected. asm.org The specific structure of the dimer, including the nature and length of the linker, would be a critical determinant of its activity. nih.govoup.com

Hypothetical Minimum Inhibitory Concentration (MIC) Data

The following table presents hypothetical MIC data to illustrate a potential outcome where dimerization slightly reduces potency compared to the monomer, a common finding in such modifications unless specifically designed for enhanced binding.

CompoundStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)Streptococcus pneumoniae
Linezolid Monomer1-2 µg/mL1-4 µg/mL0.5-2 µg/mL
This compound (Hypothetical)4-8 µg/mL4-16 µg/mL2-8 µg/mL

This data is purely illustrative and based on hypothetical scenarios.

Exploration of Other In Vitro Biological Modalities

Beyond direct antimicrobial action, the biological profile of a this compound could encompass other interactions, which remain hypothetical without direct experimental evidence.

Enzyme Inhibition Studies (Hypothetical)

Linezolid is known to be a weak, reversible, non-selective inhibitor of monoamine oxidase (MAO). wikipedia.orgtandfonline.com This off-target activity is attributed to the oxazolidinone structure. A dimeric form of linezolid could potentially exhibit altered MAO inhibitory activity. The larger structure of the dimer might reduce its ability to fit into the active site of the MAO enzyme, thereby decreasing or abolishing this inhibitory effect. Conversely, if the dimer's structure presents two motifs that can interact with the enzyme, the inhibitory potential could be maintained or even enhanced. Quantum chemical modeling studies have been used to understand the inhibition mechanism of oxazolidinones on MAO, and such approaches could be applied to a hypothetical dimer. tandfonline.com

Additionally, oxazolidinones have been shown to inhibit mitochondrial protein synthesis, which is mechanistically similar to bacterial protein synthesis inhibition and is considered a source of potential toxicity. asm.org An evaluation of a this compound's effect on mitochondrial ribosomes would be a critical part of its in vitro characterization.

Investigation of Protein-Ligand Interactions (Hypothetical)

Understanding the interaction between the this compound and its ribosomal target at an atomic level would be crucial. The binding of the linezolid monomer to the A-site of the PTC has been elucidated through high-resolution crystal and cryo-EM structures. asm.orgwikipedia.org It binds in a deep cleft surrounded by 23S rRNA nucleotides. nih.gov

For a this compound, molecular modeling and docking studies would be the first step to predict its binding mode. These computational studies would hypothesize how the dimeric structure orients itself within the PTC. Key questions would be whether both oxazolidinone cores can occupy binding pockets, how the linker connecting them is positioned, and whether the dimer induces any conformational changes in the ribosome that are different from those induced by the monomer. asm.org Such structural insights would be invaluable for explaining any observed differences in antimicrobial activity and for guiding the design of novel, potentially more potent, oxazolidinone dimers. scienceopen.com

Mechanistic Studies of Linezolid Dimer Action

Molecular Target Identification and Characterization (Hypothetical)

The primary molecular target of the Linezolid (B1675486) monomer is unequivocally the bacterial ribosome. pediatriconcall.com It is hypothesized that a dimeric form of Linezolid would retain this fundamental targeting preference but with potentially altered characteristics. The larger structure of a dimer could lead to a more complex interaction, possibly engaging with secondary sites on the ribosome or even other cellular components.

One of the key challenges in antibiotic development is overcoming resistance. A hypothetical Linezolid Dimer might be engineered to interact with the ribosomal target in a bivalent manner. This could theoretically increase binding affinity and efficacy, particularly against strains that have developed resistance to the monomer through target site mutations. nih.gov

Furthermore, studies on the Linezolid monomer have indicated some interaction with mitochondrial ribosomes due to their structural similarities with bacterial ribosomes. mdpi.com This off-target activity is linked to certain toxicities. A this compound could hypothetically exhibit either an increased or decreased affinity for mitochondrial ribosomes depending on its specific stereochemistry and linker structure, a critical consideration in its theoretical design. Recent research has also identified that a primary metabolite of the Linezolid monomer targets host DNA topoisomerase 2-α (TOP2A) and 2-β (TOP2B), which is associated with hematologic toxicity. nih.gov It is conceivable that a this compound could also interact with these topoisomerases, potentially in a different manner than the monomer's metabolite.

FeatureLinezolid (Monomer)This compound (Hypothetical)
Primary Target Bacterial 50S Ribosomal Subunit pediatriconcall.comBacterial 50S Ribosomal Subunit
Secondary Target(s) Mitochondrial Ribosomes mdpi.com, Host DNA Topoisomerase 2-α/β (via metabolite) nih.govMitochondrial Ribosomes, Host DNA Topoisomerases, Potential adjacent ribosomal proteins
Binding Affinity High affinity to the Peptidyl Transferase Center (PTC) mdpi.comPotentially higher due to bivalent binding or avidity effects
Specificity High for bacterial ribosomes over eukaryotic ribosomesPotentially altered; could be designed for higher bacterial specificity

Biochemical Pathway Modulation (Hypothetical)

Beyond direct protein synthesis inhibition, antibiotics can modulate various cellular pathways in both bacteria and host cells. The Linezolid monomer has been shown to influence pathways such as autophagy and the production of inflammatory mediators. frontiersin.orgfrontiersin.org

A this compound could be hypothesized to exert more pronounced effects on these pathways. For instance, research has shown that Linezolid can inhibit the autophagy pathway in Schwann cells. frontiersin.org A dimer, with its increased molecular size and potential for different cellular uptake and distribution, might modulate this pathway more significantly. Similarly, Linezolid has been observed to reduce the expression of MUC5AC and the synthesis of various interleukins (like IL-6) and chemokines in response to bacterial products. frontiersin.org A dimeric structure could potentially enhance these immunomodulatory effects, a characteristic that could be beneficial in certain infectious disease contexts.

The interaction of a Linezolid metabolite with DNA topoisomerases suggests an impact on host cell replication and transcription pathways. nih.gov A hypothetical this compound might also engage with these fundamental cellular processes, and the nature of this interaction would be a critical area of investigation.

PathwayLinezolid (Monomer) - Observed EffectsThis compound - Hypothetical Effects
Autophagy Inhibition of autophagy flux in rat sciatic nerve tissue frontiersin.orgPotentially enhanced or altered modulation of autophagy pathways
Inflammatory Response Reduction of MRSA-induced MUC5AC, IL-6, IL-8, and MCP-1 synthesis frontiersin.orgPotentially greater suppression of pro-inflammatory cytokines and mucin production
Host Cell Proliferation Metabolite PNU142586 targets TOP2A and TOP2B, leading to antiproliferative effects nih.govPotential for direct or metabolite-driven interaction with topoisomerases, affecting cell cycle
Bacterial Metabolism Inhibition of protein synthesis leads to broad metabolic shutdownMore rapid or complete shutdown of metabolic pathways secondary to potent protein synthesis inhibition

Ribosomal Interaction Studies (Hypothetical, based on Linezolid monomer)

The unique mechanism of action of Linezolid stems from its specific interaction with the bacterial ribosome. cancernetwork.com A hypothetical this compound's action would be fundamentally rooted in this interaction, likely with novel characteristics conferred by its dual structure.

The Linezolid monomer binds within a deep cleft in the peptidyl transferase center (PTC) on the 50S ribosomal subunit. researchgate.netnih.gov This binding site is located at the A-site of the ribosome and is composed primarily of 23S rRNA nucleotides. mdpi.comresearchgate.net High-resolution crystal structures have shown that Linezolid interacts with key nucleotides, including G2505, U2504, and C2452. nih.govnih.gov The acetamide (B32628) group of Linezolid forms a hydrogen bond with G2505, while its fluorophenyl ring engages in stacking interactions with C2452. nih.gov

For a hypothetical this compound, several interaction models can be proposed. A likely model would involve one oxazolidinone core occupying the established Linezolid binding pocket. The second oxazolidinone moiety, connected by a linker, could then either:

Extend to interact with an adjacent, previously unexploited pocket within the PTC.

Bridge across the PTC to interact with ribosomal proteins, such as uL3 or uL4, which are located near the binding site and are implicated in some resistance mechanisms. researchgate.net

This bivalent binding could prove advantageous in overcoming resistance mutations. For example, a mutation at G2576, which alters the shape of the binding pocket, might be compensated for by the second binding interaction of the dimer. researchgate.net

Ribosomal ComponentLinezolid (Monomer) InteractionThis compound (Hypothetical) Interaction
Primary Binding Site Peptidyl Transferase Center (PTC) A-site on the 50S subunit nih.govresearchgate.netOne moiety binds to the primary PTC A-site
Key rRNA Nucleotides G2505, U2504, C2452, G2576 nih.govnih.govresearchgate.netPrimary moiety interacts with key nucleotides; secondary moiety interacts with adjacent nucleotides (e.g., near P-site or exit tunnel)
Ribosomal Proteins Distal influence; mutations in uL3/uL4 can confer resistance allosterically researchgate.netresearchgate.netPotential for direct interaction with uL3, uL4, or other proteins lining the PTC
Binding Stoichiometry 1:1 with the ribosomePotentially 1:1, but with two distinct points of contact

Linezolid is distinguished by its ability to inhibit the initiation phase of bacterial protein synthesis. cancernetwork.com It prevents the formation of a functional 70S initiation complex, which consists of the 30S and 50S subunits, mRNA, and initiator fMet-tRNA. pediatriconcall.comnih.gov By binding to the 50S subunit's A-site, Linezolid sterically obstructs the proper placement of the aminoacyl-tRNA (aa-tRNA), thereby halting the translation process before it can effectively begin. nih.govresearchgate.net

A this compound is hypothesized to retain this core inhibitory mechanism but with potentially greater potency. The larger footprint of a dimer within the PTC could create a more formidable steric blockade. This could not only prevent the binding of the initiator tRNA at the A-site but might also interfere with the positioning of the P-site tRNA, a mechanism not typically associated with the monomer.

This enhanced blockade could lead to a more complete and irreversible inhibition of the initiation complex assembly. While the monomer is generally considered bacteriostatic against staphylococci and enterococci, a dimer with a more robust inhibitory action might exhibit bactericidal activity against a broader range of pathogens. pediatriconcall.comnih.gov

Translation StepLinezolid (Monomer) ImpactThis compound (Hypothetical) Impact
Initiation Complex Formation Inhibits formation of the functional 70S initiation complex pediatriconcall.comnih.govStronger inhibition of 70S complex formation due to enhanced steric hindrance
A-Site tRNA Binding Blocks the binding of incoming aminoacyl-tRNA to the A-site nih.govresearchgate.netComplete and more stable blockade of the A-site
P-Site tRNA Positioning Minimal direct impactPotential to sterically interfere with the adjacent P-site, disrupting the entire catalytic center
Peptide Bond Formation Prevents peptide bond formation by blocking substrate access researchgate.netMore potent prevention of peptide bond formation
Overall Effect Bacteriostatic against key pathogens like staphylococci pediatriconcall.comPotential for bactericidal activity due to more comprehensive inhibition

Computational Chemistry and Molecular Modeling of Linezolid Dimer

Molecular Docking Simulations

Molecular docking is a computational method used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor). For the linezolid (B1675486) dimer, these simulations are crucial for predicting its binding orientation and affinity, primarily with its potential biological target.

Prediction of Binding Modes with Biological Macromolecules

Molecular docking simulations are employed to predict how the linezolid dimer might bind to biological macromolecules, such as the bacterial ribosome. Linezolid, the monomer, inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. unibo.it Docking studies of the dimer aim to determine if and how it binds to this same site and to identify any differences in interaction compared to the monomer.

These simulations can reveal the specific amino acid or nucleotide residues that form key interactions—like hydrogen bonds, hydrophobic interactions, and van der Waals forces—with the dimer. For instance, studies on linezolid and its analogues have identified critical interactions with 23S rRNA nucleotides. researchgate.net A hypothetical docking of the this compound into the S. aureus ribosome (PDB ID: 4WFA) might predict interactions that differ in orientation or strength from the monomer due to the dimer's increased size and altered chemical structure. qut.edu.aunih.gov

Table 1: Hypothetical Docking Interactions of this compound with the Bacterial 50S Ribosome

Interacting Ribosomal NucleotidePredicted Interaction TypePotential Distance (Å)
A2503Hydrogen Bond2.9
U2504Hydrophobic Interaction3.8
C2452π-Stacking4.0
G2583van der Waals Contact3.7
Note: This data is illustrative and represents a hypothetical binding scenario for the this compound, based on known interactions of the linezolid monomer.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the movement of atoms in a system over time, offering a view of the molecule's dynamic behavior. researchgate.netresearchgate.net For the this compound, MD simulations are used to assess its conformational flexibility, stability, and interactions with its surrounding environment.

Conformational Sampling and Stability

MD simulations are used to explore the various three-dimensional shapes, or conformations, that the this compound can adopt. By simulating the dimer over time (typically nanoseconds to microseconds), researchers can identify the most energetically stable conformations. core.ac.uk The stability of the dimer is often evaluated by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD suggests the molecule maintains a consistent structure, while significant fluctuations can indicate flexibility or instability. nih.gov For drug-related dimers, these simulations can reveal how stable the dimeric interface is and whether the two monomer units remain rigidly associated or exhibit flexibility. nih.gov

Solvent Interaction Dynamics

The behavior of a molecule in a biological system is heavily influenced by its interactions with the surrounding solvent, which is typically water. MD simulations can explicitly model the water molecules around the this compound to study its hydration shell. annualreviews.org Analyzing these solvent interactions helps to understand the dimer's solubility and how water molecules might mediate its binding to a biological target. The arrangement and dynamics of water molecules at the interface between the dimer and a protein or RNA target can be critical for the stability of the complex.

Quantum Chemical Calculations

Quantum chemical calculations, based on quantum mechanics, are utilized to investigate the electronic properties of molecules. arxiv.org These methods provide a detailed understanding of electron distribution and molecular orbital energies within the this compound.

Electronic Structure Analysis (e.g., HOMO/LUMO)

Analyzing the electronic structure of the this compound provides insights into its chemical reactivity and stability. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO energy is related to the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.nettandfonline.com A larger gap generally implies greater stability. For comparison, computational studies on the linezolid monomer have reported a HOMO-LUMO gap of approximately 5.15 eV. unica.it Quantum chemical calculations on the dimer would reveal how dimerization alters these electronic properties, which could affect its reactivity and interaction with biological targets. nih.gov

Table 2: Illustrative Quantum Chemical Properties of Linezolid vs. This compound

PropertyLinezolid (Monomer)This compound (Hypothetical)
HOMO Energy-5.44 eV unica.it-5.60 eV
LUMO Energy-0.29 eV unica.it-0.45 eV
HOMO-LUMO Gap5.15 eV unica.it5.15 eV
Note: Values for the this compound are hypothetical and for illustrative purposes only, intended to show a potential comparison with known monomer data.

Spectroscopic Property Prediction

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, providing valuable data that can aid in experimental structure elucidation. These predictions typically include Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

Despite the availability of experimental characterization data for various Linezolid impurities, including the this compound (CAS: 908143-04-4), specific computational studies predicting its spectroscopic profile have not been reported in the accessible scientific literature. rjlbpcs.com Such a computational analysis would be a valuable academic exercise to complement the existing experimental data and provide deeper insight into the dimer's electronic structure and vibrational modes.

As no published computational prediction data is available, a data table for predicted spectroscopic properties cannot be provided.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. A prerequisite for any QSAR study is the availability of experimental data on the biological activity of the compounds .

Searches of scientific databases and literature provide no evidence of the this compound having been evaluated for specific biological or pharmacological activity. Its existence is primarily documented as a process-related impurity or degradation product of Linezolid. nih.govtandfonline.com Without data on its biological effects, a QSAR study is not applicable. Therefore, no QSAR models pertaining to the this compound have been developed or reported.

Crystal Structure Prediction and Intermolecular Interaction Analysis

Crystal Structure Prediction (CSP) is a computational field that aims to predict the crystal packing of a molecule from its chemical diagram alone. This analysis provides insights into the most stable polymorphic forms and the nature of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal lattice.

While the crystal structure of the parent drug, Linezolid, has been studied to inform the development of new antibiotics, there is no evidence in the published literature of any computational studies focused on the crystal structure prediction of the this compound. researchgate.net Such studies would involve complex algorithms to explore the potential energy landscape of the dimer's crystal forms, identifying likely packing arrangements and analyzing the key intermolecular forces responsible for their stability. The absence of this research means that details on its predicted crystallographic parameters and interaction motifs are currently unavailable.

Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the most widely reported methodology for the analysis of Linezolid (B1675486) and its related substances, including the Linezolid Dimer. nih.gov These methods offer high resolution and sensitivity, making them suitable for impurity profiling.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and common technique for analyzing Linezolid and its impurities. nih.gov These methods are valued for their precision and accessibility. The this compound, along with the parent compound and other related substances, can be effectively separated using reversed-phase (RP-HPLC) columns.

Detection is typically performed at a wavelength where both Linezolid and its dimer exhibit significant absorbance, often around 254 nm. dovepress.comnih.gov Method development involves optimizing the mobile phase composition, which usually consists of a mixture of an aqueous buffer (like phosphate (B84403) or formate (B1220265) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol), to achieve adequate separation between the Linezolid peak and the peaks of its impurities. dovepress.comnih.govgoogle.com

While specific validated methods focusing solely on the dimer are not extensively detailed in publicly available literature, general impurity profiling methods for Linezolid are designed to separate all related compounds, including the dimer. For instance, a certificate of analysis for a this compound reference standard reported an HPLC purity of 99.77% as determined at a wavelength of 255 nm. lgcstandards.com Various HPLC-UV methods have been developed for Linezolid in different matrices, which could be adapted for the specific quantification of the dimer. dovepress.comnih.govjournalofappliedbioanalysis.comnih.gov

Table 1: Representative HPLC-UV Conditions for Linezolid Analysis (Adaptable for Dimer Detection)

ParameterCondition 1Condition 2
Column AichromBond-AQC18 (250mm × 4.6mm, 5µm) dovepress.comnih.govC18 Column nih.gov
Mobile Phase Water with 0.1% Formic Acid : Acetonitrile (70:30 v/v) dovepress.comnih.govDihydrogen phosphate buffer 50 mM (pH 3.5) : Acetonitrile (60:40 v/v) nih.gov
Flow Rate 1.0 mL/min journalofappliedbioanalysis.comNot Specified
Detection UV at 254 nm dovepress.comnih.govPhotodiode Array (PDA) nih.gov
Run Time < 10 minutes dovepress.comnih.gov< 12 minutes nih.gov

This table presents examples of HPLC conditions used for the parent drug, Linezolid, which serve as a foundation for methods to detect and quantify the this compound impurity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide superior sensitivity and specificity for the identification and quantification of impurities, even at trace levels. This technique is particularly useful for confirming the identity of peaks observed in HPLC-UV chromatograms by providing mass-to-charge ratio (m/z) data.

For this compound, which has a molecular formula of C30H35F2N5O7, the expected molecular weight is approximately 615.6 g/mol . lgcstandards.comchemsrc.com LC-MS methods can confirm the presence of this impurity by identifying its corresponding molecular ion. LC-MS/MS can further enhance selectivity by monitoring specific fragmentation patterns of the dimer, distinguishing it from other co-eluting substances. rsc.org

Research studies on Linezolid degradation and impurity profiling have utilized LC-MS to characterize various byproducts. ijprajournal.com A rapid and sensitive LC-MS/MS method developed for Linezolid in human plasma used a C18 column and a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297). rsc.org Detection was achieved with a mass spectrometer in positive MS-MS mode, monitoring the fragmentation of the parent ion. rsc.org Such a method could be readily adapted to specifically target the this compound by adjusting the mass spectrometer to monitor the m/z transitions characteristic of the dimer.

Gas Chromatography is a powerful analytical technique for volatile and thermally stable compounds. The this compound (Molecular Formula: C30H35F2N5O7, Molecular Weight: 615.63 g/mol ) is a large, complex molecule with low volatility and is not expected to be thermally stable at the high temperatures required for GC analysis. lgcstandards.comlgcstandards.comchemsrc.com Therefore, GC is generally not a suitable method for the direct analysis of the this compound. Analysis would require a derivatization step to increase volatility, which adds complexity and potential for analytical error. The literature on Linezolid analysis is dominated by liquid chromatography, indicating that GC is not a preferred technique for this compound or its related impurities. nih.gov

Electrophoretic Methods

Electrophoretic methods separate molecules based on their charge and size in an electric field, offering an alternative to chromatography.

Capillary Zone Electrophoresis (CZE), a form of capillary electrophoresis (CE), has been successfully applied to separate Linezolid from its achiral impurities. nih.govresearchgate.net One study developed a CZE method with sweeping preconcentration and UV detection at 254 nm to analyze Linezolid and its impurities. nih.govresearchgate.net This approach demonstrates the capability of electrophoretic techniques to resolve components in a Linezolid sample.

The separation was achieved using a background electrolyte of 125 mM Tris buffer at pH 2.0 with 20% (v/v) methanol (B129727). nih.govresearchgate.net This method was validated and applied to the analysis of a Linezolid solution for infusion, proving its utility in a quality control context. nih.govresearchgate.net While this study did not explicitly name the this compound as one of the separated impurities, the method's success in separating other related substances suggests its potential applicability for resolving the dimer from the parent drug.

Table 2: Capillary Zone Electrophoresis Conditions for Linezolid Impurity Analysis

ParameterCondition
Technique Capillary Electrophoresis (CE) with sweeping preconcentration nih.govresearchgate.net
Background Electrolyte 125 mM Tris buffer (pH 2.0) with 20% (v/v) methanol nih.govresearchgate.net
Sweeping Agent 150 mM Sodium dodecyl sulfate (B86663) (SDS) nih.govresearchgate.net
Detection UV absorption at 254 nm nih.govresearchgate.net
Polarity Negative nih.govresearchgate.net

Spectrophotometric Methods

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method often used for the quantitative analysis of a pure substance or for the determination of a total amount of a substance in a mixture.

While spectrophotometric methods have been developed for the estimation of Linezolid in bulk and tablet dosage forms, they are generally not suitable for the specific quantification of the this compound in the presence of the parent drug. ijpsonline.comajpamc.com These methods measure the total absorbance of all chromophore-containing species at a specific wavelength (e.g., λmax of 251 nm or 252 nm for Linezolid). ijprajournal.comajpamc.com Since the this compound contains the same fundamental chromophore as Linezolid, it would interfere with the measurement, making it impossible to distinguish between the two compounds without prior separation.

Difference spectrophotometry has also been reported for Linezolid, which relies on the spectral shifts that occur in acidic versus basic media. researchgate.net However, this would also likely be non-specific for the dimer. For the specific quantification of the this compound, spectrophotometry would need to be coupled with a separation technique like HPLC or CZE.

UV Spectroscopy

Ultraviolet (UV) spectroscopy is a common technique for the analysis of Linezolid and its related compounds due to the presence of a chromophore in their molecular structure. lcms.cz Methods for the quantitative determination of Linezolid in pharmaceutical dosage forms often employ UV spectrophotometry. ijprajournal.com

For analysis, Linezolid is typically dissolved in solvents such as methanol, phosphate buffer (pH 7.2), or 0.05N Hydrochloric Acid. lgcstandards.comcore.ac.ukmdpi.com The wavelength of maximum absorbance (λmax) for Linezolid is consistently reported around 251 nm. lgcstandards.comcore.ac.ukingentaconnect.com Given the structural similarity, this compound is also expected to absorb in this region. Stability-indicating high-performance liquid chromatography (HPLC) methods, which are capable of separating Linezolid from its impurities and degradation products, frequently use UV detection at wavelengths of 254 nm or 257 nm. researchgate.netresearchgate.net These methods are essential for resolving the dimer from the main active pharmaceutical ingredient (API).

Differential Spectrophotometry

Differential spectrophotometry is a powerful technique for quantifying an analyte in the presence of interfering substances, such as degradation products or other impurities. This method leverages the change in the absorbance spectrum of a compound under different chemical environments, typically varying pH. core.ac.uk

For Linezolid, this method has been successfully developed to separate the drug from its alkaline-induced degradation products. researchgate.netresearchgate.net The principle involves measuring the difference in absorbance (ΔA) between two equimolar solutions of the analyte in different media, for instance, 0.1M hydrochloric acid and 0.1M sodium hydroxide (B78521). core.ac.ukresearchgate.net The measurement is taken at a specific wavelength where the difference is maximal for the analyte and minimal for the interfering substances. researchgate.net One such method for Linezolid measures the peak amplitude at 250 nm in the first derivative of the difference absorption spectrum. researchgate.net This approach could be adapted to quantify this compound, provided it exhibits a differential spectral shift relative to Linezolid under varying pH conditions.

Area Under Curve Methods

The Area Under Curve (AUC) method is another spectrophotometric technique used for the analysis of pharmaceuticals. Instead of relying on the absorbance at a single wavelength (λmax), the AUC method involves calculating the integrated value of absorbance with respect to wavelength between two selected points. core.ac.uk This approach can sometimes offer better linearity and accuracy.

A validated AUC method for Linezolid in methanol involved measuring the area between 253 nm and 263 nm. core.ac.ukresearchgate.net This method demonstrated a linear relationship in the concentration range of 4–18 µg/ml. researchgate.net Like other spectrophotometric methods, its applicability for this compound would depend on the successful resolution of its spectrum from that of the parent compound and other potential impurities.

Method Validation for Analytical Research Purposes

Method validation is a critical requirement for any analytical procedure, ensuring that the method is reliable, reproducible, and suitable for its intended purpose. researchgate.net As per International Conference on Harmonization (ICH) guidelines, key validation parameters include linearity, range, limits of detection and quantification, precision, and accuracy. mdpi.comresearchgate.net

Linearity and Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.

For spectrophotometric methods analyzing Linezolid, linearity has been established across various ranges.

Interactive Table: Reported Linearity Ranges for Linezolid Analysis
Method Type Concentration Range (µg/mL) Correlation Coefficient (r²) Reference(s)
UV Spectroscopy 1-6 0.999 amazonaws.com
UV Spectroscopy 2-16 > 0.999 core.ac.uk
UV Spectroscopy 0.5–9 0.9955 ingentaconnect.com
Differential Spectrophotometry 4-18 0.999 researchgate.net
Area Under Curve 4-18 0.9993 researchgate.net
HPLC-UV 0.1-10 > 0.999 core.ac.uk

When developing methods for impurities like this compound, the linear range must encompass the expected concentration levels of the impurity, which are typically very low.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.comnih.gov These parameters are crucial for impurity analysis, as they define the sensitivity of the method. core.ac.uk

LOD and LOQ are often calculated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. google.comnih.gov Various analytical methods have established the LOD and LOQ for Linezolid and its related impurities.

Interactive Table: Examples of LOD and LOQ for Linezolid and Its Impurities

Analyte/Impurity Method LOD LOQ Reference(s)
Linezolid UV Spectroscopy 0.1 µg/ml 0.5 µg/ml core.ac.uk
Linezolid UV Spectroscopy 0.36 µg/ml 1.11 µg/ml mdpi.com
Linezolid Impurity-B HPLC 0.0059 % 0.0180 % google.com
Linezolid Impurity-C HPLC 0.0054 % 0.0165 % google.com
Linezolid Impurity-D (Dimer) HPLC 0.0056 % 0.0169 % google.com
Epichlorohydrin (Genotoxic Impurity) Gas Chromatography 2.03 ppm 5.12 ppm ijpsr.com
Morpholine (B109124) (Process Impurity) Ion Chromatography 0.86 µg/L 2.9 µg/L lcms.cz

Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. core.ac.uk Accuracy is the closeness of the test results obtained by the method to the true value and is often determined using recovery studies, where a known amount of pure analyte is added to a sample matrix and the recovery percentage is calculated. core.ac.uk

For analytical methods to be considered reliable, the %RSD for precision should typically be less than 2%. core.ac.uk Accuracy is generally accepted if the recovery is within 98-102%. For impurity analysis, these limits can be wider depending on the concentration level. Validated methods for Linezolid and its impurities consistently demonstrate high precision and accuracy. For example, a UV spectrophotometric method for Linezolid showed recovery between 99.08% and 100.37% with a %RSD below 2%. ingentaconnect.com An HPLC method for Linezolid impurities reported accuracy between 98.07% and 99.03% and a repeatability (%RSD) of 0.89%. researchgate.net

Specificity and Selectivity

The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components. google.com In the context of Linezolid, this includes its dimer and other related substances. Selectivity refers to the ability of the method to differentiate and quantify the analyte from these other compounds. scielo.br

For the analysis of the this compound, specificity and selectivity are crucial to ensure accurate quantification and to distinguish it from Linezolid and other potential impurities. Various chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have been developed and validated for this purpose. google.comdovepress.com

Forced Degradation Studies

Forced degradation studies are essential for developing and demonstrating the specificity of stability-indicating analytical methods. pharmtech.com These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. google.comamazonaws.com The analytical method must then be able to separate the active pharmaceutical ingredient (API) from all the formed degradants.

In the case of Linezolid, forced degradation studies have shown its lability under certain conditions. amazonaws.com

Alkaline Conditions: Linezolid degrades significantly in alkaline solutions. nih.gov For instance, in 0.1 M sodium hydroxide (NaOH), complete degradation was observed after 1 hour, and in 1M NaOH, degradation occurred within 10 minutes. google.comnih.gov The degradation products in alkaline hydrolysis are different from those in acidic conditions and include ring-opening products. amazonaws.comingentaconnect.com

Acidic Conditions: Minimal degradation was observed in 0.1 M hydrochloric acid (HCl). nih.gov However, some degradation was achieved in 1M HCl at 60°C over 4 hours. google.com The primary acid hydrolysis product results from the cleavage of the acetyl moiety. amazonaws.com

Oxidative Conditions: Linezolid shows degradation in the presence of hydrogen peroxide. nih.gov Some level of degradation was observed with 3% hydrogen peroxide at room temperature for 24 hours. google.com Oxidative stress can lead to the formation of the amine oxide of Linezolid. amazonaws.com

Thermal and Photolytic Conditions: Linezolid is relatively stable under thermal and photolytic stress. amazonaws.com

The ability of an analytical method to separate Linezolid from the degradation products formed under these stress conditions, including the this compound, is a key indicator of its specificity. google.com

Chromatographic Methods

High-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Linezolid and its related compounds, including the this compound. dovepress.compharmtech.com

A study detailing an UPLC method for determining Linezolid and its impurities demonstrated good separation of all related compounds with a minimum resolution of 6.0. google.com The use of a PDA-UV detector confirmed the homogeneity and purity of the Linezolid peak in stressed samples, and the mass balance was close to 98.0%, indicating no co-eluting impurities. google.com

The following tables summarize typical chromatographic conditions used for the analysis of Linezolid and its impurities, which would be applicable for the specific and selective determination of the this compound.

Table 1: Example of UPLC Method Parameters for Linezolid and Impurities

Parameter Condition
Column UPLC BEH C18 (100mm x 2.1mm, 1.7µm) google.com
Mobile Phase A: Buffer (e.g., potassium dihydrogen orthophosphate) google.comB: Acetonitrile or Methanol google.com
Gradient Initial 75:25 (A:B), progressively increased to 20:80 (A:B) google.com

| Detector | PDA-UV at 250nm google.com |

Table 2: Example of HPLC Method Parameters for Linezolid and Impurities

Parameter Condition
Column Reversed-phase C18 cu.edu.eg
Mobile Phase Acetonitrile : 0.15% Triethylamine (B128534) (pH 3.5) (30:70, v/v) cu.edu.eg
Flow Rate 1.0 mL/min cu.edu.eg

| Detector | UV at 254 nm cu.edu.eg |

The specificity of these methods is confirmed by the absence of interference from blank samples and the effective separation of Linezolid from its known impurities and degradation products. nih.gov For instance, in one HPLC-UV method, the impurities were almost completely separated from the main Linezolid peak. dovepress.com The use of tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and is considered a method of choice for its high sensitivity and specificity. nih.govcda-amc.ca

The this compound, being a process-related impurity, is one of the key compounds that must be effectively separated to ensure the quality and purity of Linezolid. pharmtech.comamazonaws.com The development of such selective analytical methods is a fundamental requirement for both research applications and routine quality control.

Degradation and Stability Studies in Chemical Systems

Forced Degradation Pathway Elucidation

Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance. While specific studies on the Linezolid (B1675486) Dimer are not extensively published, its degradation pathways can be inferred from the known behavior of Linezolid under stress conditions. The Linezolid Dimer, also known as Bis-linezolid, is formed during the synthesis of Linezolid. amazonaws.com

Hydrolytic degradation involves the cleavage of chemical bonds by water. For the this compound, the primary sites susceptible to hydrolysis are the oxazolidinone ring and the central acetamide (B32628) linkage.

Acidic and Basic Conditions: Under both acidic and basic conditions, the oxazolidinone rings are prone to opening. amazonaws.com Alkaline conditions, in particular, are known to cause significant degradation of Linezolid, leading to ring-opening. amazonaws.comnih.gov It is therefore highly probable that the this compound would also exhibit instability in alkaline media, resulting in the cleavage of one or both oxazolidinone rings. The central acetamide bond may also be susceptible to hydrolysis, which would lead to the formation of two Linezolid molecules or their degradation products.

Oxidative degradation involves the reaction of the substance with an oxidizing agent. For the this compound, the morpholine (B109124) moieties are the most likely sites of oxidation.

Reaction with Peroxides: Studies on Linezolid have shown that it degrades in the presence of hydrogen peroxide. mdpi.com The primary oxidative degradation product of Linezolid is the N-oxide of the morpholine ring. amazonaws.comresearchgate.net Consequently, the this compound is expected to undergo similar oxidation at one or both of the morpholine nitrogen atoms, leading to the formation of mono- and di-N-oxide derivatives.

Photolytic degradation is the breakdown of molecules by light. Linezolid has been shown to be sensitive to light, and photostability studies are a required part of its stability testing. cbg-meb.nlresearchgate.netscielo.br Therefore, it is reasonable to assume that the this compound is also susceptible to photodegradation. The specific photolytic degradation products of the dimer are not well-documented, but they would likely involve alterations to the chromophoric regions of the molecule.

Thermal degradation occurs when a substance is exposed to high temperatures. While Linezolid is relatively stable to thermal stress compared to hydrolytic and oxidative stress, degradation can occur at elevated temperatures. amazonaws.comijprajournal.com For the this compound, thermal stress could potentially lead to the cleavage of the weaker bonds in the molecule, although specific degradation pathways and products are not well-defined in the literature.

Chemical Kinetics of this compound Degradation

The study of chemical kinetics provides quantitative information about the rates of degradation reactions. While specific kinetic data for the degradation of the this compound is not available, the degradation of Linezolid itself has been shown to follow first-order kinetics under alkaline conditions. nih.gov It is plausible that the degradation of the this compound would also follow similar kinetic models.

Below is an illustrative data table of hypothetical kinetic parameters for the degradation of this compound under different conditions. Note: This data is for illustrative purposes only and is not based on experimental results.

Hypothetical Kinetic Parameters for this compound Degradation

Degradation Condition Assumed Order Rate Constant (k) Half-life (t½) Activation Energy (Ea)
Hydrolytic (0.1 M HCl, 70°C) First 0.02 hr⁻¹ 34.7 hr Not Determined
Hydrolytic (0.1 M NaOH, 25°C) First 0.15 hr⁻¹ 4.6 hr 55 kJ/mol
Oxidative (3% H₂O₂, 25°C) Second 0.05 M⁻¹hr⁻¹ Not Applicable Not Determined
Photolytic (UV 254nm) First 0.01 hr⁻¹ 69.3 hr Not Applicable

| Thermal (70°C) | First | 0.005 hr⁻¹ | 138.6 hr | 80 kJ/mol |

Identification of Degradation Products and Their Chemical Structures

The identification of degradation products is critical for understanding the degradation pathways and for quality control purposes. Based on the likely degradation pathways discussed above, several potential degradation products of the this compound can be postulated.

The primary degradation would likely involve the cleavage of the dimer into smaller molecules, including Linezolid itself and its known degradants.

Potential Degradation Products of this compound

Degradation Product Name Chemical Structure Formation Pathway
Linezolid Chemical structure of Linezolid Hydrolysis of the central acetamide linkage.
Linezolid N-Oxide Chemical structure of Linezolid(with N-oxide on morpholine ring) Oxidative degradation of the morpholine ring.
(S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one Chemical structure of (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one Hydrolysis of the amide bond in the Linezolid structure.

| Open-ring hydrolytic products | Not available | Hydrolysis of the oxazolidinone ring under acidic or basic conditions. |

Research Perspectives and Future Avenues

Significance in Impurity Profiling and Quality Control Research for Linezolid (B1675486) Synthesis

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. The Linezolid Dimer, identified as a key impurity in the manufacturing of Linezolid, plays a pivotal role in the quality control and impurity profiling of this essential antibiotic. mdpi.commdpi.com Its formation is often associated with specific synthetic routes and process conditions. mdpi.com Therefore, understanding the mechanisms of its formation is crucial for optimizing the synthesis of Linezolid to minimize its presence in the final drug product.

The diligent monitoring and control of the this compound are essential for meeting stringent regulatory requirements set by pharmacopoeial standards. mdpi.com The development of robust analytical methods to detect and quantify this impurity is a significant area of research. This ensures that the levels of the dimer in the final API are below the established thresholds, thereby guaranteeing the safety and quality of the medication. The study of such process-related impurities is a fundamental aspect of Abbreviated New Drug Application (ANDA) filings. mdpi.com

Table 1: this compound in Quality Control

Aspect Significance
Impurity Type Process-related impurity
Impact on API Affects purity and potentially safety and efficacy of Linezolid
Regulatory Aspect Monitored and controlled as per pharmacopoeial guidelines

| Research Focus | Understanding formation pathways and developing control strategies |

Exploration of this compound as a Scaffold for Novel Chemical Entities

The oxazolidinone ring system, the core of Linezolid, is recognized as a "privileged scaffold" in medicinal chemistry due to its proven biological activity. nih.gov This has spurred investigations into using this structure as a foundation for developing new therapeutic agents. nih.gov While much of this research has focused on modifying the basic Linezolid structure, the this compound itself presents an intriguing, albeit less explored, starting point for the design of novel chemical entities.

The dimeric structure offers a unique three-dimensional architecture that could be exploited to interact with biological targets in novel ways. Chemical modifications of the dimer could lead to the synthesis of compounds with altered or enhanced biological activities. This approach aligns with the broader strategy in drug discovery of using known bioactive molecules as building blocks to create new drugs with improved properties. biosolveit.detaylorfrancis.com The concept of using such building blocks is a cornerstone of modern medicinal chemistry, aiming to expedite the discovery of new drug candidates. biosolveit.detaylorfrancis.com

Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the this compound necessitates the use of sophisticated analytical techniques for its comprehensive characterization. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, stands out as a powerful tool for the identification and quantification of this impurity. mdpi.com These methods offer high sensitivity and specificity, which are crucial for detecting trace amounts of the dimer in complex matrices.

Other analytical techniques that have been employed for the analysis of Linezolid and its related compounds include UV-Visible spectrophotometry and nuclear magnetic resonance (NMR) spectroscopy. europa.eu Solid-state NMR, for instance, has been used to study the structural properties of Linezolid polymorphs. europa.eu The application of a suite of these advanced analytical methods is essential to fully elucidate the structure, and physicochemical properties of the this compound, which is fundamental for both quality control and any future exploration of its chemical potential.

Table 2: Analytical Techniques for this compound Characterization

Technique Application
HPLC Separation and quantification
LC-MS/MS High-sensitivity identification and quantification
NMR Spectroscopy Structural elucidation

| UV-Visible Spectrophotometry | Quantitative analysis |

Theoretical Prediction of Chemical and Biological Properties

In silico methods, including computational modeling and simulation, are increasingly valuable tools in pharmaceutical research for predicting the properties of chemical compounds. mdpi.comnih.govmdpi.comresearchgate.netjapsonline.com While specific theoretical studies on the this compound are not extensively reported, the application of such methods holds significant promise. Computational approaches can be used to predict a range of properties for the this compound, including its physicochemical characteristics, and potential biological activities.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction models can provide insights into the likely pharmacokinetic and safety profile of the dimer. mdpi.comresearchgate.netjapsonline.com Molecular docking studies could explore its potential interactions with various biological targets, offering clues to any latent therapeutic or toxicological effects. mdpi.comnih.gov Such theoretical predictions can guide future experimental work, prioritizing research efforts and reducing the need for extensive laboratory screening.

Comparative Studies with Other Oxazolidinone-Derived Dimers and Oligomers

The study of the this compound can be further enriched by comparative analyses with other dimers and oligomers derived from the oxazolidinone class of antibiotics. Research into other bis-oxazolidinones has been conducted, with some compounds being synthesized and evaluated for potential antibacterial activities. mdpi.com The investigation of oxazolidinone-based oligomers is also an emerging area of interest, particularly in the field of materials science. researchgate.netresearchgate.net

Comparative studies could reveal structure-activity relationships and highlight the impact of specific structural features on the properties of these molecules. For example, comparing the biological activity, and physicochemical properties of the this compound with other oxazolidinone dimers could provide valuable insights into the design of new compounds with desired characteristics. wikipedia.orgnih.gov Such studies would contribute to a broader understanding of the chemical space occupied by oxazolidinone-derived multimers and their potential applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.